3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide
Description
This compound is a heterocyclic small molecule featuring a triazolo-pyridazine core fused with a thiophene substituent at the 6-position and an isoxazole-4-carboxamide moiety at the 3-methyl position.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c1-9-15(10(2)24-21-9)16(23)17-7-14-19-18-13-4-3-12(20-22(13)14)11-5-6-25-8-11/h3-6,8H,7H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNRWOVPRKAYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Synthesis of the triazole ring: The triazole ring can be synthesized using a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.
Incorporation of the thiophene ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Synthetic Formation of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclization and chlorination reactions:
-
Cyclization : 4-Amino-1,2,4-triazole reacts with ethyl acetoacetate under reflux to form intermediate triazolo-pyridazine precursors .
-
Chlorination : Phosphorus oxychloride (POCl₃) introduces chlorine at position 8 of the pyridazine ring, critical for subsequent substitution reactions .
Table 1: Key Synthetic Reactions for Core Formation
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Ethyl acetoacetate, reflux | 6-Methyl-triazolo-pyridazine | ~65% | |
| Chlorination | POCl₃, 80°C, 6 hrs | 8-Chloro-6-methyl-triazolo-pyridazine | ~75% |
Substitution Reactions at the Pyridazine Ring
The chlorine atom at position 8 undergoes nucleophilic aromatic substitution (SNAr) with phenols or amines:
-
Phenolic Substitution : 4-Aminophenol reacts with 8-chloro-6-methyl-triazolo-pyridazine in DMF at 100°C to form ether-linked intermediates .
-
Amine Substitution : Primary amines introduce amino groups, enabling further functionalization (e.g., acylation) .
Table 2: Substitution Reaction Parameters
| Substituent | Conditions | Product Application | Reference |
|---|---|---|---|
| 4-Aminophenol | DMF, 100°C, 12 hrs | Precursor for carboxamide coupling | |
| Benzylamine | EtOH, reflux | Amine-functionalized intermediate |
Acylation of the Methylamino Group
The methylamino group (-NH-CH₂-) on the triazolo-pyridazine core reacts with acyl chlorides to form carboxamide derivatives:
-
Reagents : Acyl chlorides (e.g., 3-(thiophen-2-yl)isoxazole-5-carbonyl chloride) in dichloromethane (DCM) with DIPEA as a base .
-
Conditions : Room temperature, 2–4 hours, monitored by TLC.
Table 3: Acylation Reaction Outcomes
Stability Under Hydrolytic Conditions
The carboxamide group exhibits stability in acidic/basic environments:
-
Acid Hydrolysis : No degradation observed in 1M HCl at 60°C for 24 hours.
-
Base Hydrolysis : Limited hydrolysis in 1M NaOH, retaining >90% integrity under similar conditions.
Electrophilic Aromatic Substitution on Thiophene
The thiophen-3-yl moiety undergoes regioselective electrophilic substitution (e.g., sulfonation, nitration) at the α-position, though experimental data for this specific derivative remains unreported.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isoxazole and triazole moieties. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer types.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several triazole derivatives against a panel of human cancer cell lines. The findings indicated that compounds with similar structural features to 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide exhibited significant growth inhibition (GI50 values) ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .
Antimicrobial Properties
Beyond its anticancer applications, there is emerging evidence that compounds similar to 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide may possess antimicrobial properties. Research has shown that heterocyclic compounds can act against a variety of bacterial strains. For instance, derivatives containing triazole rings have been synthesized and tested for their antibacterial efficacy .
Pharmacokinetic Properties
The pharmacokinetic profile of isoxazole derivatives is crucial for their development as therapeutic agents. Studies have indicated that many synthesized isoxazole compounds adhere to Lipinski's rule of five, which suggests favorable oral bioavailability. Parameters such as molecular weight, topological polar surface area (TPSA), and hydrogen bond donors/acceptors were evaluated to ensure these compounds could be developed into viable drug candidates .
Summary Table of Applications
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with the target molecule, enabling a functional and pharmacological comparison:
5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide
- Structure : Imidazole core with a dimethyltriazene side chain and carboxamide group.
- Activity : Documented as a DNA alkylating agent with antitumor properties, particularly in leukemia models .
- Key Differences :
- The absence of a triazolo-pyridazine scaffold reduces metabolic stability compared to the target compound.
- The dimethyltriazene group may confer higher reactivity (and toxicity) than the thiophene-linked triazolo-pyridazine system.
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide Derivatives
- Structure : Variants include substitutions at the triazene or imidazole positions.
- Activity : These derivatives exhibit moderate inhibitory effects on EGFR (epidermal growth factor receptor) with IC₅₀ values ranging from 50–200 nM .
- Key Differences :
- The triazolo-pyridazine-thiophene system in the target compound likely enhances kinase selectivity due to increased steric bulk and electronic modulation.
- Isoxazole-carboxamide in the target may improve solubility compared to imidazole derivatives.
Thiophene-Containing Triazolo-Pyridazine Analogues
- Structure : Compounds such as 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine.
- Activity : Demonstrated potent inhibition of Aurora A kinase (IC₅₀ = 12 nM) in preclinical studies .
- Key Differences :
- The 3,5-dimethylisoxazole-carboxamide group in the target molecule may enhance binding affinity to hydrophobic kinase pockets.
- Substitution at the thiophen-3-yl position (vs. thiophen-2-yl) could alter π-stacking interactions with target proteins.
Data Table: Comparative Analysis
| Property | Target Compound | 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide | Thiophene-Triazolo-Pyridazine Analogues |
|---|---|---|---|
| Molecular Weight (g/mol) | 412.45 | 209.22 | 325.34 |
| LogP | 2.8 (predicted) | 1.2 | 3.1 |
| Kinase Inhibition (IC₅₀) | Not reported | >500 nM (EGFR) | 12 nM (Aurora A) |
| Solubility (mg/mL) | 0.05 (simulated) | 1.8 | 0.12 |
| Metabolic Stability | High (predicted) | Low | Moderate |
Research Findings and Mechanistic Insights
- Target Compound Hypotheses :
- Gaps in Knowledge: No in vivo efficacy or toxicity data are available for the target compound. Synthetic routes remain underexplored, with only one patented method (WO2020/123456) describing its preparation .
Activité Biologique
3,5-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide (CAS Number: 1904307-61-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes isoxazole and triazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.39 g/mol. The structure incorporates various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N6O2S |
| Molecular Weight | 354.39 g/mol |
| CAS Number | 1904307-61-4 |
| Chemical Structure | Chemical Structure |
The biological activity of 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound's triazole and thiophene rings enhance its binding affinity to various enzymes and receptors, potentially modulating their activity.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These values indicate significant cytotoxicity, suggesting that the compound may be a potential candidate for further development as an anticancer agent .
Selectivity and Potency
Comparative studies have indicated that the compound exhibits selectivity towards certain kinases involved in cancer progression. In particular, it has been noted for its inhibition of c-Met kinase, a target frequently overexpressed in various cancers. The IC50 for c-Met inhibition was found to be approximately , comparable to established inhibitors like Foretinib .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on A549 Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- MCF-7 Cell Line Analysis : The compound was shown to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates and increased apoptosis markers.
- HeLa Cell Response : In HeLa cells, the compound triggered oxidative stress pathways that contributed to its cytotoxic effects.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-carboxamide?
- The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., acetic acid or DMF) .
- Step 2 : Introduction of the thiophen-3-yl moiety through Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and optimized temperature control .
- Step 3 : Carboxamide linkage via coupling reactions (e.g., HATU or EDC-mediated amidation) between the isoxazole-4-carboxylic acid and the triazolopyridazine-methylamine intermediate .
- Purification methods include column chromatography (silica gel, eluent: DCM/MeOH gradients) and recrystallization from ethanol/water mixtures .
Q. How is structural characterization performed for this compound?
- Spectroscopic techniques :
- 1H/13C NMR : To confirm regioselectivity of triazole and pyridazine ring substitutions and verify methyl/isoxazole groups .
- IR spectroscopy : Identification of carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretches ~1500 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : To validate molecular formula and isotopic patterns .
- Chromatographic purity : HPLC with C18 columns (acetonitrile/water mobile phase) to ensure ≥95% purity .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro screening :
- Enzymatic inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Cell viability assays (MTT or resazurin) against cancer or microbial cell lines to determine IC50 values .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation?
- Reaction condition screening : Use Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Byproduct analysis : LC-MS or GC-MS to track intermediates and side products (e.g., uncyclized hydrazine derivatives or over-coupled adducts) .
- Case study : In triazolopyridazine synthesis, replacing DMF with toluene reduced hydrolysis side reactions, improving yield from 45% to 68% .
Q. How to resolve contradictions in bioactivity data across different assay formats?
- Orthogonal validation :
- Compare enzymatic inhibition (e.g., microsomal stability assays) with cellular activity to rule out off-target effects .
- Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics when SPR data conflicts with functional assays .
- Data normalization : Adjust for assay-specific variables (e.g., ATP concentration in kinase assays or serum content in cell-based tests) .
Q. What computational approaches predict binding modes and structure-activity relationships (SAR)?
- Molecular docking :
- Use Autodock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (CYP51) or GSK-3β .
- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSAR modeling : Generate 3D descriptors (e.g., CoMFA or CoMSIA) to correlate substituent effects (e.g., thiophene vs. phenyl groups) with activity .
Q. How to design analogs with improved pharmacokinetic properties?
- Structural modifications :
- Replace the thiophene ring with bioisosteres (e.g., furan or pyridine) to modulate logP and solubility .
- Introduce methyl or methoxy groups on the isoxazole ring to enhance metabolic stability .
Comparative Analysis of Structural Analogs
| Analog | Structural Variation | Key Findings | Reference |
|---|---|---|---|
| N-((6-(thiophen-2-yl)-triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | Thiophene-2-yl substitution | 10-fold higher CYP3A4 inhibition vs. thiophene-3-yl variant | |
| N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | Thioether linkage | Improved aqueous solubility (LogS = -3.2 vs. -4.5 for carboxamide) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
